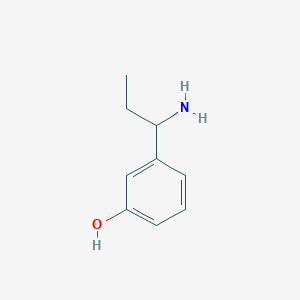
3-(1-Aminopropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(1-Aminopropyl)phenol can be achieved through several routes. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide in the presence of methane sulfonic acid, followed by treatment with ammonia and hydrobromic acid . This multi-step reaction yields this compound with a high degree of purity and is suitable for industrial-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Aminopropyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)phenol involves its interaction with various molecular targets and pathways. For instance, in its antimicrobial activity, the compound disrupts the cell membrane integrity of bacteria, leading to cell death . In neurological applications, it acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals .
Comparison with Similar Compounds
3-(1-Aminopropyl)phenol can be compared with other similar compounds such as:
3-Amino-1-propanol: This compound is a linear primary alkanolamine and is used as a molecular linker in the preparation of polyurethanes and other polymers.
3-Aminopropyltriethoxysilane: Widely used for surface modification of nanoparticles, this compound enhances the dispersibility and antibacterial properties of metal oxide nanoparticles.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
3-(1-Aminopropyl)phenol, also known as (S)-3-(1-aminopropyl)phenol, is an organic compound characterized by its phenolic structure and an aminopropyl side chain. The molecular formula is C₉H₁₃N₁O, with a molecular weight of approximately 151.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The unique chemical properties of this compound arise from its specific substitution pattern, which allows it to interact with various biological targets. The presence of the hydroxyl group in the phenolic structure contributes to its antioxidant capabilities, while the aminopropyl group enhances interactions with biological receptors and enzymes.
Antioxidant Properties
This compound exhibits significant antioxidant activity. As a phenolic compound, it can donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. This property is crucial for potential therapeutic applications in conditions associated with oxidative damage.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been studied for its efficacy against various pathogens, making it a candidate for further exploration in antimicrobial therapies.
Neurotransmitter Modulation
There is evidence suggesting that this compound may influence neurotransmitter systems. This modulation could have implications for neurological disorders, although further research is required to elucidate the specific mechanisms involved .
The mechanism of action of this compound involves interaction with various molecular targets. Its phenolic structure allows it to act as a free radical scavenger, while the aminopropyl group facilitates binding to specific receptors or enzymes. This dual functionality is essential for its biological effects and potential therapeutic applications .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds, highlighting their unique features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Aminophenol | Aromatic amine and phenolic OH | Antioxidant, dye precursor | More established industrial use |
| 2-Aminophenol | Similar structure but different amino position | Antimicrobial | Different pharmacological profile |
| 4-Aminophenol | Para substitution | Analgesic properties | Used more in pain relief formulations |
| 3-(2-Aminopropyl)phenol | Propyl chain at different position | Metabolite of methamphetamine | Distinct metabolic pathway |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels. These methods often involve multi-step processes utilizing greener solvents and catalysts to minimize environmental impact .
- Biological Evaluations : In vitro studies have demonstrated the antioxidant and antimicrobial activities of this compound, providing a foundation for future in vivo research. For instance, one study highlighted its effectiveness against specific bacterial strains, suggesting potential applications in developing new antibiotics .
- Pharmacological Applications : The compound's ability to modulate neurotransmitter systems indicates possible roles in treating neurodegenerative diseases or mood disorders. However, clinical trials are necessary to validate these findings and assess safety and efficacy in humans .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(1-aminopropyl)phenol |
InChI |
InChI=1S/C9H13NO/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9,11H,2,10H2,1H3 |
InChI Key |
GWAYOJOTLSFFHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















